molecular formula C18H37N3O5 B1584677 Nylon 6/66 CAS No. 24993-04-2

Nylon 6/66

Cat. No.: B1584677
CAS No.: 24993-04-2
M. Wt: 375.5 g/mol
InChI Key: TZYHIGCKINZLPD-UHFFFAOYSA-N
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Comparison with Similar Compounds

Nylon 6/66 can be compared with other similar polymers, such as polyamides and polyurethanes . While polyamides are known for their high strength and thermal stability, hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine offers a unique combination of flexibility and chemical resistance . Polyurethanes, on the other hand, are known for their elasticity and abrasion resistance, but may not offer the same level of chemical resistance as hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine .

List of Similar Compounds:
  • Polyamides (e.g., Nylon 6, Nylon 66)
  • Polyurethanes
  • Polyesters
  • Polycarbonates

This detailed article provides a comprehensive overview of hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Nylon 6/66, a copolymer of nylon 6 and nylon 66, is a synthetic polymer known for its mechanical strength, thermal stability, and resistance to chemical degradation. Its biological activity is of significant interest, particularly in the context of biodegradation, environmental impact, and potential applications in biomedical fields. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its interactions with biological systems.

Overview of this compound

This compound is synthesized from two monomers: caprolactam (for nylon 6) and hexamethylenediamine with adipic acid (for nylon 66). The resulting copolymer exhibits unique properties that make it suitable for various applications, including textiles, automotive parts, and biomedical devices.

Biodegradation Studies

The biodegradation of this compound has been extensively studied due to its environmental persistence. Recent research has focused on the enzymatic degradation of polyamides, particularly through the action of nylonases—enzymes capable of hydrolyzing the amide bonds in nylon.

Key Findings

  • Enzymatic Activity : A study screened various nylon-hydrolyzing enzymes (nylonases) to evaluate their effectiveness in degrading nylon 6. The most active enzyme identified was NylC K-TS, which achieved a depolymerization rate of approximately 0.67 wt% of a PA6 film under optimal conditions .
  • Thermostability : Mutations introduced in the NylC enzyme significantly enhanced its thermostability by up to 36 °C, improving its potential for industrial applications .
  • Product Distribution : The enzymatic hydrolysis results indicated that while nylonases can degrade this compound, the extent of degradation remains limited due to substrate accessibility issues .

Case Study 1: Use of NylC Enzyme

In a controlled laboratory setting, the NylC enzyme was tested for its ability to hydrolyze this compound at varying temperatures. The study demonstrated that higher temperatures facilitated increased enzymatic activity but also highlighted challenges related to enzyme stability over prolonged exposure to heat.

Temperature (°C)% Depolymerization
400.1
500.4
600.67

Case Study 2: Environmental Impact Assessment

A field study assessed the environmental impact of nylon waste in soil ecosystems. It was found that nylon residues inhibited microbial activity but were gradually decomposed by native microbial populations over time when exposed to specific nylonase-producing bacteria.

Biomedical Applications

This compound's biocompatibility makes it a candidate for various biomedical applications, including sutures and drug delivery systems. Research indicates that when modified appropriately, nylon can support cell adhesion and proliferation.

Research Findings

  • Cell Culture Studies : Nylon-based scaffolds showed enhanced cell attachment and growth compared to traditional materials .
  • Composite Materials : Blending nylon with bioceramics like hydroxyapatite improved bioactivity and mechanical properties for use in bone regeneration applications .

Properties

IUPAC Name

azepan-2-one;hexane-1,6-diamine;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.C6H11NO.C6H10O4/c7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYHIGCKINZLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54190-66-8
Record name Hexanedioic acid, compd. with 1,6-hexanediamine (1:1), polymer with hexahydro-2H-azepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54190-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24993-04-2
Record name Nylon 6/66
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24993-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nylon 6:66
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024993042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods I

Procedure details

The low molecular weight polyamides are generally prepared by melt phase polymerization from a diacid-diamine complex which may be prepared either in situ or in a separate step. In either method, the diacid and diamine are used as starting materials. Alternatively, an ester form of the diacid may be used, preferably the dimethyl ester. If the ester is used, the reaction must be carried out a a relatively low temperature, generally 80° to 120° C., until the ester is converted to an amide. The mixture is then heated to the polymerization temperature. In the case of polycaprolactam, either caprolactam or 6-aminocaproic acid can be used as a starting material and the polymerization may be catalyzed by the addition of adipic acid/hexamethylene diamine salt which results in a nylon 6/66 copolymer. When the diacid diamine complex is used, the mixture is heated to melting and stirred until equilibration.
[Compound]
Name
polyamides
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polycaprolactam
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diacid
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diamine
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ester
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diacid
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ester
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ester
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amide
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Synthesis routes and methods II

Procedure details

50 wt % aqueous solution of salt (AH salt) of adipic acid with hexamethylenediamine, and ∈-caprolactam (CL) were mixed so that AH salt was 20 parts by weight and CL was 80 parts by weight, and the mixture was charged in an autoclave of 30 liters. After it was raised to 270° C. at an internal pressure of 10 kg/cm2, the internal temperature was maintained at 245° C., while stirring, the pressure was slowly reduced to 0.5 kg/cm2 and stirring was stopped. After being returned to normal pressure by nitrogen, a strand was drawn out, pelletized, and unreacted substances were extracted out using boiling water, and dried. The thus obtained copolyamide 6/66 resin had a relative viscosity of 4.20 and melting point of 193° C.
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Synthesis routes and methods III

Procedure details

Any method known in the art can be used to produce the polyamides. The polyamides are generally prepared by melt phase polymerization from a diacid-diamine complex which may be prepared either in situ or in a separate step. In either method, the diacid and diamine are used as starting materials. Alternatively, an ester form of the diacid may be used, preferably the dimethyl ester. If the ester is used, the reaction must be carried out at a relatively low temperature, generally 80 to 120° C., until the ester is converted to an amide. The mixture is then heated to the polymerization temperature. In the case of polycaprolactam, either caprolactam or 6-aminocaproic acid can be used as a starting material and the polymerization may be catalyzed by the addition of adipic acid/hexamethylene diamine salt which results in a nylon 6/66 copolymer. When the diacid-diamine complex is used, the mixture is heated to melting and stirred until equilibration.
[Compound]
Name
polyamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amide
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polycaprolactam
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reactant
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[Compound]
Name
polyamides
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Reaction Step Seven
[Compound]
Name
diacid
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Reaction Step Eight
[Compound]
Name
diamine
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Reaction Step Nine
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ester
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Name
diacid
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Reaction Step Eleven
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Name
dimethyl ester
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ester
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ester
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Reaction Step Fourteen

Synthesis routes and methods IV

Procedure details

ε-caprolactam, hexamethylenediamine and salt of adipic acid were mixed with the amounts shown in table 6, and were melt polymerized in a reaction vessel at 260° C. to obtain nylon 6/66 copolymer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nylon 6/66
Reactant of Route 2
Nylon 6/66
Reactant of Route 3
Nylon 6/66
Reactant of Route 4
Nylon 6/66
Reactant of Route 5
Nylon 6/66
Reactant of Route 6
Reactant of Route 6
Nylon 6/66

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